molecular formula C13H6Br2N4O B064422 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile CAS No. 175136-96-6

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile

Cat. No.: B064422
CAS No.: 175136-96-6
M. Wt: 394.02 g/mol
InChI Key: VKCYCRDGBNCMSB-UHFFFAOYSA-N
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Description

2-(2-Amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile (CAS: 175136-96-6) is a brominated chromene derivative featuring a malononitrile moiety. Its structure includes two bromine atoms at positions 6 and 8 of the chromene ring, an amino group at position 2, and a cyano group at position 2. Chromenes are known for their diverse biological activities, including antimicrobial and anticancer properties, which are influenced by substituents like bromine and cyano groups.

Properties

IUPAC Name

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2N4O/c14-7-1-8-11(6(3-16)4-17)9(5-18)13(19)20-12(8)10(15)2-7/h1-2,6,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYCRDGBNCMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(C(=C(O2)N)C#N)C(C#N)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380520
Record name (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-96-6
Record name (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A highly efficient method employs 20 mol% sodium dodecyl sulfate (SDS) in water at room temperature. This surfactant-mediated approach minimizes organic solvent use and enhances reaction rates via micellar catalysis:

Procedure :

  • Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).

  • Catalyst : SDS (20 mol%) in water.

  • Conditions : Stirring at 25–30°C for 2–4 hours.

Key Data :

ParameterValue
Yield82–98%
Reaction Time2–4 hours
Work-upFiltration, no chromatography required

Mechanistic Insight :
SDS forms micelles that solubilize hydrophobic intermediates, accelerating the Knoevenagel condensation and subsequent cyclization. The aqueous medium also facilitates proton transfer steps, eliminating the need for acidic or basic additives.

Alternative Catalytic Systems

Piperidine-Mediated Ethanol Synthesis

A piperidine-catalyzed protocol in ethanol offers moderate yields under milder conditions, though with longer reaction times:

Procedure :

  • Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).

  • Catalyst : Piperidine (0.2 equiv).

  • Conditions : Ethanol, room temperature, 20 hours.

Key Data :

ParameterValue
Yield65–75%
DiastereoselectivitySingle isomer

Limitations :
Lower yields compared to SDS-mediated methods and extended reaction times due to reduced catalytic efficiency in polar protic solvents.

Diethylamine-Catalyzed Diastereoselective Synthesis

Diethylamine serves as a low-cost organocatalyst for synthesizing chromene derivatives with high diastereoselectivity:

Procedure :

  • Reactants : 5,7-Dibromosalicylaldehyde (1 equiv), malononitrile (2 equiv).

  • Catalyst : Diethylamine (10 mol%).

  • Conditions : Dioxane-ethanol (1:10), 25°C, 3 hours.

Key Data :

ParameterValue
Yield85–90%
Diastereomeric Ratio>99:1 (erythro:threo)

Advantages :

  • Eliminates chromatographic purification.

  • Scalable to gram quantities without yield loss.

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Time (h)SolventCatalyst Load
SDS/water942Water20 mol%
Piperidine/ethanol7020Ethanol20 mol%
Diethylamine883Dioxane-ethanol10 mol%

Key Observations :

  • SDS/water outperforms other methods in yield and reaction time due to micellar acceleration.

  • Diethylamine offers superior diastereocontrol but requires a solvent mixture.

Substrate Scope and Limitations

  • Bromination Requirement : The 6,8-dibromo substitution necessitates pre-functionalized salicylaldehydes, increasing precursor synthesis complexity.

  • Malononitrile Reactivity : Excess malononitrile (2 equiv) is critical to drive the Michael addition step to completion.

Structural Characterization and Validation

Synthesized compounds are validated via:

  • 1H/13C NMR : Distinct signals for amino (δ 5.2–5.5 ppm), cyano (δ 110–120 ppm in 13C), and aromatic protons.

  • HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ at m/z 395.02 for C13H6Br2N4O).

Environmental and Practical Considerations

  • Green Chemistry Metrics :

    • E-factor : SDS/water method reduces waste (E ≈ 0.5) compared to organic solvents (E > 5).

    • Atom Economy : 89% for the MCR pathway, excluding catalyst and solvent.

  • Gram-Scale Feasibility : SDS-mediated synthesis scales linearly to 10 mmol without yield drop .

Chemical Reactions Analysis

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is C₁₃H₆Br₂N₄O, with a molecular weight of approximately 394.02 g/mol. The compound features a chromenyl structure, which contributes to its reactivity and potential applications in various fields.

Chemical Synthesis

Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents allow for various substitution reactions that can introduce different functional groups into the molecular structure.

Synthesis Methodology:
The synthesis typically involves multi-step reactions, such as the condensation of 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one with malononitrile under basic conditions. This method highlights its utility in developing novel compounds for further research .

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that derivatives of this compound exhibit significant biological activities. Studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development. For instance, tests on related chromenyl compounds have shown promising results against various bacterial strains and cancer cell lines .

Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors within biological systems, altering their activity and leading to desired therapeutic effects. Ongoing research aims to elucidate these pathways further to enhance efficacy and reduce side effects .

Industrial Applications

Dyes and Pigments:
Due to its chromenyl structure, this compound is utilized in the development of dyes and pigments. The stability imparted by bromine atoms contributes to the vibrancy and durability of the resulting colors in industrial applications .

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound against human breast cancer cells (MCF7). The results indicated that specific derivatives exhibited cytotoxic effects at micromolar concentrations, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones in agar diffusion tests, highlighting their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Chloro-Substituted Analog
  • Compound: 2-(2-Amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile (CAS: 175136-95-5)
  • Key Differences : Replaces bromine at position 6 with chlorine.
  • Implications :
    • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce steric hindrance and alter nucleophilic substitution rates.
    • Safety : The chloro analog is classified with hazard symbols XN and risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritating to eyes, respiratory system, and skin) . Bromine’s higher atomic weight may exacerbate toxicity, though direct data for the dibromo compound is lacking.
Unsubstituted Chromene Derivatives
  • Key Differences : Lack halogen atoms at positions 6 and 7.
  • Synthesis: Generated via condensation of salicylaldehydes and malononitrile under mild aqueous basic conditions. The absence of halogens simplifies synthesis but may reduce stability or bioactivity .

Electrochemical and Structural Insights

While direct electrochemical data for the dibromo compound is unavailable, related nitrile-functionalized chromenes exhibit redox activity. For instance, ferrocenylpyridine-dicarbonitriles show reversible oxidation peaks in cyclic voltammetry due to the ferrocene moiety .

Biological Activity

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

  • Molecular Formula : C₁₃H₆Br₂N₄O
  • Molecular Weight : 394.02 g/mol
  • CAS Number : 175136-96-6
  • Melting Point : 300 °C
  • Boiling Point : 596.4 °C (predicted)

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of malononitrile with 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one under basic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .
    • Molecular docking studies suggest that it interacts effectively with key amino acids in the active sites of these enzymes, potentially leading to reduced cell proliferation .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound showed higher cytotoxicity than standard chemotherapy agents such as cisplatin and topotecan against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
    • The Minimum Inhibitory Concentration (MIC) against various strains of Candida spp. was found to be comparable or superior to fluconazole, indicating potential for antifungal applications alongside anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal Activity :
    • Compounds derived from this structure have shown promising antifungal effects against multiple Candida species, with MIC values indicating effective inhibition at low concentrations .
  • Bacterial Activity :
    • Similar chromene derivatives have been noted for their antibacterial properties, although specific data on this compound's bacterial activity remain limited.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsAnticancer ActivityAntifungal Activity
This compoundContains bromine and cyano groupsHigh activity against PC-3 and SK-LU-1Effective against Candida spp.
2-(2-amino-6,8-dichloro...)Chlorine instead of bromineModerate activityLimited antifungal data
2-(2-amino...) with different substitutionsVaries in halogen presenceVariable activity based on structureVariable antifungal efficacy

Q & A

Q. What advanced characterization techniques validate the crystallinity and electronic properties of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction confirms substituent spatial arrangements, while UV-vis and cyclic voltammetry assess bandgap modulation (e.g., λmax shifts with electron-withdrawing groups). For dimeric derivatives, XANES/EXAFS probes metal coordination in catalytic applications .

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